Journal Name:Silicon
Journal ISSN:1876-990X
IF:2.941
Journal Website:http://link.springer.com/journal/12633
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:319
Publishing Cycle:
OA or Not:Not
Silicon ( IF 2.941 ) Pub Date: 2012-02-06 , DOI: 10.1039/C2OB06864H
The biosynthetic gene cluster responsible for the generation of the antibiotic D-cycloserine (DCS) has recently been disclosed. One of the putative enzymes described was DcsC, which showed a high degree of homology to diaminopimelate epimerase (DapF). Based on this homology, the activity of DcsC was presumed to be the racemization of O-ureido-L-serine, a proposed intermediate in DCS biosynthesis. Here we describe the cloning, overexpression and characterization of this enzyme. Using synthetic standards we show that DcsC is a racemase that operates on both O-ureido-L- and D-serine, and that it employs a two-base mechanism, with a thiolate–thiol pair in the active site. The activity of this enzyme was shown to be optimal at pH ∼ 7.8, with a similar kcat/KM ratio in both the L → D direction and D → L direction. Activity was abolished with thiol-inactivating reagents such as iodoacetamide and Hg2+ ions. Further evidence for a thiolate in the active site was obtained through the use of an epoxide-containing substrate analogue (6), which became covalently attached to the enzyme.
Silicon ( IF 2.941 ) Pub Date: 2016-09-28 , DOI: 10.1039/C6OB01939K
An investigation is reported on the use of the autocatalytic enantioselective Soai reaction, known to be influenced by the presence of a wide variety of chiral materials, as a generic tool for measuring the enantiopurity and absolute configuration of any substance. Good generality for the reaction across a small group of test analytes was observed, consistent with literature reports suggesting a diversity of compound types that can influence the stereochemical outcome of this reaction. Some trends in the absolute sense of stereochemical enrichment were noted, suggesting the possible utility of the approach for assigning absolute configuration to unknown compounds, by analogy to closely related species with known outcomes. Considerable variation was observed in the triggering strength of different enantiopure materials, an undesirable characteristic when dealing with mixtures containing minor impurities with strong triggering strength in the presence of major components with weak triggering strength. A strong tendency of the reaction toward an ‘all or none’ type of behavior makes the reaction most sensitive for detecting enantioenrichment close to zero. Consequently, the ability to discern modest from excellent enantioselectivity was relatively poor. While these properties limit the ability to obtain precise enantiopurity measurements in a simple single addition experiment, prospects may exist for more complex experimental setups that may potentially offer improved performance.
Silicon ( IF 2.941 ) Pub Date: 2004-09-06 , DOI: 10.1039/B408195A
When stirred with powdered samarium and iodine in methanol at ice-cold temperature, ethyl 1,2,3-thiadiazole-4-carboxylate 5 underwent unusual reduction involving the dimeric ring enlargement with a sulfur addition, giving dimethyl 1,2,5-trithiepan-4,6-dicarboxylates 7a,b as a cis/trans-isomeric mixture in acceptable yield. The 1,2,3-thiadiazole ring of 5 proved to resist reduction by ordinary reducing agents, where the only choice in most cases was either recovery of the unchanged substrate or decomposition to an intractable mixture of unidentified products and tar.
Silicon ( IF 2.941 ) Pub Date: 2016-03-31 , DOI: 10.1039/C6OB00368K
Carbohydrate derivatives are readily available chiral molecules, yet they are infrequently employed as enantioinduction components in stereoselective catalysis. In this review, synthetic approaches to carbohydrate-based ligands and catalysts are outlined, along with example applications in enantioselective catalysis. A wide range of carbohydrate-based functionality is covered, and key trends and future opportunities are identified.
Silicon ( IF 2.941 ) Pub Date: 2016-09-05 , DOI: 10.1039/C6OB01606E
Novel C2-symmetric N,N′-bis-[(pyrrolidin-2-yl)methyl-squaramide] TFA salts bearing (R,R)- or (S,S)-1,2-di(pyridin-2-yl)ethane spacer groups were synthesized and applied, in combination with TEA, as efficient organocatalysts for asymmetric reactions between cyclohexanone derivatives and β-nitrostyrenes to afford the corresponding Michael adducts in high yields with good to excellent enantioselectivity. The catalytic procedure is readily scalable and recyclable over four times without a negative impact on the selectivity of the reaction. Some of the prepared compounds are valuable precursors to useful bioactive molecules.
Silicon ( IF 2.941 ) Pub Date: 2014-06-25 , DOI: 10.1039/C4OB01132E
The regioselective post-synthetic modifications of nucleic acids are essential to studies of these molecules for science and applications. Here we report a facile universal approach by harnessing versatile phosphoramidation reactions to regioselectively incorporate alkynyl/azido groups into post-synthetic nucleic acids primed with phosphate at the 5′ termini. With and without the presence of copper, the modified nucleic acids were subjected to azide–alkyne cycloaddition to afford various nucleic acid conjugates including a peptide–oligonucleotide conjugate (POC) with high yield. The POC was inoculated with human A549 cells and demonstrated excellent cell-penetrating ability despite cell deformation caused by a small amount of residual copper chelated to the POC. The combination of phosphoramidation and azide–alkyne cycloaddition reactions thus provides a universal regioselective strategy to post-synthetically modify nucleic acids. This study also explicated the toxicity of residual copper in synthesized bioconjugates destined for biological systems.
Silicon ( IF 2.941 ) Pub Date: 2021-06-11 , DOI: 10.1039/D1OB01035B
A highly efficient base-, metal-, and oxidant-free catalytic O–H insertion reaction of diazoalkanes and phosphinic acids in the presence of B(C6F5)3 has been developed. This powerful methodology provides a green approach towards the synthesis of a broad spectrum of α-phosphoryloxy carbonyl compounds with good to excellent yields (up to 99% yield). The protocol features the advantages of operational simplicity, high atom economy, practicality, easy scalability and environmental friendliness.
Silicon ( IF 2.941 ) Pub Date: 2010-05-11 , DOI: 10.1039/C001894E
Aziridination and unpredicted homologation reaction of N-sulfonylimines were achieved easily with a very simple, rapid and mild procedure through the use of diazomethane without the presence of any catalyst. The method represents an attractive alternative to metal-catalyzed processes.
Silicon ( IF 2.941 ) Pub Date: 2020-08-24 , DOI: 10.1039/D0OB01553A
Synthesis of the novel thiophenyl carbazole phosphoramidite DNA building block 5 was accomplished in four steps using a Suzuki–Miyaura cross-coupling reaction from the core carbazole and it was seamlessly accommodated into a 9-mer DNA-based oligonucleotide by incorporation at the flanking 5′-end in combination with a central insertion of an LNA-T nucleotide. The carbazole-containing oligonucleotide was combined in different duplex hybrids, which were characterized by thermal denaturation, circular dichroism and fluorescence studies. The carbazole monomer modulates the duplex stability in various ways. Thus, monomer Z increased the thermal stability of the 9-mer towards the complementary 9-mer/15-mer DNA duplex by 4.2 °C. Furthermore, indications of its intercalation into the duplex were obtained by modeling studies and robust decreases in fluorescence emission intensities upon duplex formation. In contrast, no clear intercalating tendency was corroborated for monomer Z within the DNA/RNA hybrid duplex as indicated by moderate quenching of the fluorescence and similar duplex thermal stabilities relative to the corresponding control duplex. The recognition efficiencies of the carbazole modified oligonucleotide toward single nucleotide mismatches were studied with two 15-mer model targets (DNA and RNA). For both systems, mismatches positioned at the juxtaposition of the carbazole monomer showed pronounced deceases in thermal denaturation temperature. Steady-state fluorescence emission studies of all mismatched duplexes with incorporation of Z monomer typically displayed efficient fluorescence quenching.
Silicon ( IF 2.941 ) Pub Date: 2016-09-14 , DOI: 10.1039/C6OB01761D
Computational analyses, using primarily density functional theory, have been used to determine the stabilization associated with the carbocation–π interaction of a biochemical carbocation intermediate binding to a phenylalanine residue in an enzyme active site. Studies of complexation between t-butyl cation and ethylbenzene, and of a model of a carbocation intermediate with a phenylalanine in the active site of geranyl diphosphate C-methyl transferase, have afforded the first quantitative evaluation of the stabilization that can be provided to a carbocation by an aromatic residue in an enzymatic reaction. Describing the hydrophobic surrounding medium using a dielectric constant between ε = 2 and ε = 4, the calculated carbocation–π stabilization energy lies in the range of 10–7.5 kcal mol−1.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | CHEMISTRY, PHYSICAL 物理化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
21.60 | 16 | Science Citation Index Expanded | Not |
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